3,24-Diepibrassinolide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

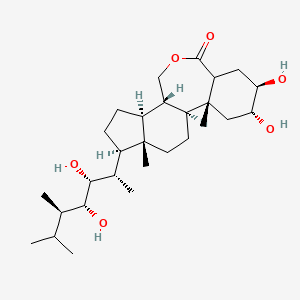

3,24-Diepibrassinolide is a plant steroid hormone belonging to the brassinosteroid family. Brassinosteroids are known for their significant role in plant growth and development. These compounds exhibit diverse biological activities, including promoting cell elongation, division, and differentiation. This compound is particularly notable for its ability to enhance plant resistance to various stress factors, making it a valuable compound in agricultural research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,24-Diepibrassinolide typically involves multiple steps, starting from readily available steroid precursors. The process includes hydroxylation, oxidation, and cyclization reactions. One common synthetic route involves the transformation of 24-epicastasterone to 3,24-diepicastasterone, followed by oxidation to 20R-hydroxy-3,24-diepicastasterone and subsequent reduction to form the desired compound .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as microbial fermentation and plant cell cultures, are being explored to produce this compound on a larger scale. These methods aim to optimize yield and reduce production costs while maintaining the compound’s biological activity .

Analyse Chemischer Reaktionen

Types of Reactions: 3,24-Diepibrassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce hydroxyl groups at specific positions on the steroid backbone.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to convert ketones to alcohols.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule, altering its properties.

Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

3,24-Diepibrassinolide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound to study the structure-activity relationships of brassinosteroids. Researchers investigate how modifications to its structure affect its biological activity and stability .

Biology: In biological research, this compound is studied for its role in plant growth and development. It is used to understand the molecular mechanisms underlying plant hormone signaling and stress responses. The compound has been shown to enhance plant resistance to various abiotic stresses, such as salinity and drought .

Medicine: Although primarily studied in plants, this compound’s potential therapeutic applications in medicine are being explored. Its anti-inflammatory and antioxidant properties make it a candidate for developing treatments for various human diseases .

Industry: In the agricultural industry, this compound is used to improve crop yield and quality. It is applied as a foliar spray to enhance plant growth, increase resistance to pests and diseases, and improve tolerance to environmental stresses .

Wirkmechanismus

The mechanism of action of 3,24-Diepibrassinolide involves its interaction with specific receptors and signaling pathways in plants. The compound binds to brassinosteroid receptors on the cell surface, triggering a cascade of intracellular signaling events. These events lead to the activation of transcription factors that regulate the expression of genes involved in cell growth, division, and stress responses .

Molecular Targets and Pathways:

Brassinosteroid Receptors: The primary molecular targets of this compound are brassinosteroid receptors, such as BRI1 (Brassinosteroid Insensitive 1).

Signaling Pathways: The compound activates the BR signaling pathway, which involves the phosphorylation and dephosphorylation of various proteins, ultimately leading to changes in gene expression.

Vergleich Mit ähnlichen Verbindungen

24-Epibrassinolide: Another potent brassinosteroid known for its role in enhancing plant growth and stress tolerance.

Castasterone: A precursor to brassinolide, castasterone is involved in the biosynthesis of various brassinosteroids.

Uniqueness: 3,24-Diepibrassinolide’s unique combination of hydroxyl groups and its specific stereochemistry contribute to its distinct biological activities.

Biologische Aktivität

3,24-Diepibrassinolide is a brassinosteroid, a class of plant hormones that play critical roles in plant growth and development. These compounds are known for their ability to enhance plant resilience against various abiotic stresses, including drought, salinity, and heavy metal toxicity. This article explores the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and research findings.

Physiological Effects

Brassinosteroids like this compound have been shown to influence a variety of physiological processes in plants:

- Growth Promotion : They stimulate cell division and elongation, leading to enhanced growth rates.

- Stress Tolerance : They improve plant responses to environmental stresses by modulating antioxidant enzyme activities and osmoprotectant accumulation.

- Nutrient Uptake : They enhance nutrient absorption and assimilation efficiency under stress conditions.

The biological activity of this compound is mediated through several key mechanisms:

- Antioxidant Defense : It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX), which scavenge reactive oxygen species (ROS) generated during stress conditions .

- Osmotic Adjustment : Increases in osmoprotectants like proline and glycine betaine help maintain cell turgor under stress .

- Gene Expression Regulation : It influences the expression of genes involved in stress response pathways, enhancing the plant's ability to cope with adverse conditions .

Case Studies

Several studies have highlighted the efficacy of this compound in enhancing plant resilience:

- Drought Stress : A study on maize showed that exogenous application of this compound improved growth parameters and physiological traits under drought conditions. The treated plants exhibited higher chlorophyll content and improved water retention capabilities compared to untreated controls .

- Cadmium Toxicity : In Brassica juncea, treatment with this compound significantly mitigated the toxic effects of cadmium exposure. The hormone application resulted in increased biomass yield and reduced oxidative damage by enhancing antioxidant enzyme activities .

- Salinity Stress : Research demonstrated that foliar application of this compound improved growth and yield attributes in maize subjected to saline conditions. The treated plants showed enhanced photosynthetic efficiency and lower electrolyte leakage compared to untreated plants .

Data Tables

| Study Focus | Plant Type | Stress Condition | Treatment Concentration | Key Findings |

|---|---|---|---|---|

| Drought Tolerance | Maize | Drought | 0.2 µM | Improved growth metrics and chlorophyll content |

| Cadmium Toxicity | Brassica juncea | Cadmium Exposure | 10^-7 M & 10^-5 M | Increased biomass and antioxidant enzyme activities |

| Salinity Stress | Maize | Saline Conditions | 0.2 µM | Enhanced growth attributes and reduced oxidative damage |

Eigenschaften

IUPAC Name |

(1S,2R,4R,5R,11S,12S,15R,16S)-15-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21?,22-,23-,24-,25-,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVMHGVQKLDRKH-HESLLCPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)C4[C@@]3(C[C@H]([C@@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.